molecular formula C11H12ClNO B6613142 N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide CAS No. 16030-71-0

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B6613142
CAS No.: 16030-71-0
M. Wt: 209.67 g/mol
InChI Key: CUNDAFZYQNFSDS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a chloro-methyl-substituted phenyl group. Its molecular formula is C₁₁H₁₁ClNO, and its structure features a cyclopropane ring directly bonded to a carboxamide group, which is further attached to a 5-chloro-2-methylphenyl moiety. The compound’s unique structure combines the steric constraints of the cyclopropane ring with the electronic effects of the chloro and methyl substituents on the aromatic ring.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDAFZYQNFSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16030-71-0
Record name 5'-CHLORO-2'-METHYL-1-CYCLOPROPANECARBOXANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS 16012-80-9)
  • Molecular Formula: C₁₁H₁₂ClNO₂
  • Key Differences : The methyl group in the target compound is replaced with a methoxy (-OCH₃) group.
  • The molecular weight (225.67 g/mol) is slightly higher due to the additional oxygen atom .
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7)
  • Molecular Formula: C₁₈H₁₄ClNO₂
  • Key Differences : The cyclopropane ring is replaced with a naphthalene system, and a hydroxyl (-OH) group is present.
  • The hydroxyl group adds hydrogen-bonding capability, influencing both solubility and receptor interactions .

Pharmacologically Active Analogs

Tozasertib Lactate (MK-0457/VX-680)
  • Structure : Contains a cyclopropanecarboxamide group linked to a pyrimidinyl-thiophenyl scaffold with a piperazinyl substituent.
  • Application : Antineoplastic agent targeting Aurora kinases.
  • Key Differences : The complex scaffold introduces multiple heterocycles and a sulfanyl group, enhancing target specificity and potency. The cyclopropane ring likely contributes to conformational rigidity, stabilizing interactions with the kinase active site .
Lemborexant
  • Molecular Formula : C₂₂H₂₀F₂N₄O₂
  • Key Differences : Features a fluorophenyl and fluoropyridinyl group attached to the cyclopropanecarboxamide core.
  • Impact : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, making it effective as a dual orexin receptor antagonist for treating insomnia. The larger molecular size (410.42 g/mol) reflects extended pharmacokinetic properties .

Heterocyclic and Functional Group Modifications

N-(Thiazol-2-yl)cyclopropanecarboxamide
  • Key Differences : The phenyl ring is replaced with a thiazole heterocycle.
GSK-3β Inhibitors (Compounds 19–25)
  • Examples: Compounds with pyridinyl-cyclopropanecarboxamide cores modified with sulfonyl, cyano, or boronate groups.
  • Impact: The sulfonyl group in Compound 19 (C₁₅H₂₁ClN₄O₃S) increases acidity and hydrogen-bond acceptor capacity, critical for enzyme inhibition.

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